molecular formula C23H18ClN3O3 B11315499 N-(3-chlorophenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(3-chlorophenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11315499
M. Wt: 419.9 g/mol
InChI Key: VSBGAWIFDWCZAR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a phenoxyacetamide moiety, and an oxadiazole ring, which collectively contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Preparation of 5-(4-methylphenyl)-1,2,4-oxadiazole: This can be synthesized by reacting 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

    Formation of 2-(2-bromophenoxy)acetamide: This intermediate is prepared by reacting 2-bromophenol with chloroacetyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling 5-(4-methylphenyl)-1,2,4-oxadiazole with 2-(2-bromophenoxy)acetamide in the presence of a palladium catalyst under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-15-9-11-16(12-10-15)23-26-22(27-30-23)19-7-2-3-8-20(19)29-14-21(28)25-18-6-4-5-17(24)13-18/h2-13H,14H2,1H3,(H,25,28)

InChI Key

VSBGAWIFDWCZAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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